molecular formula C18H23FN2O6 B6008851 4-[1-(3-fluorobenzoyl)-4-piperidinyl]morpholine oxalate

4-[1-(3-fluorobenzoyl)-4-piperidinyl]morpholine oxalate

Cat. No. B6008851
M. Wt: 382.4 g/mol
InChI Key: GACCXSFXHHUJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(3-fluorobenzoyl)-4-piperidinyl]morpholine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of morpholine, which is a cyclic amine that is widely used in the synthesis of various organic compounds. The addition of a piperidine ring and a fluorobenzoyl group to the morpholine molecule enhances its properties and makes it a useful tool for scientific research.

Mechanism of Action

The mechanism of action of 4-[1-(3-fluorobenzoyl)-4-piperidinyl]morpholine oxalate involves the binding of the compound to the dopamine transporter protein. This binding inhibits the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can have various effects on the brain, depending on the specific area of the brain affected.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(3-fluorobenzoyl)-4-piperidinyl]morpholine oxalate are still being studied. However, it has been found to have an impact on the levels of dopamine in the brain, which can affect various aspects of behavior and cognition. It has also been found to have an effect on the levels of other neurotransmitters such as norepinephrine and serotonin, which can further contribute to its overall effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[1-(3-fluorobenzoyl)-4-piperidinyl]morpholine oxalate in lab experiments include its potency and specificity as a dopamine transporter inhibitor. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential future directions for research involving 4-[1-(3-fluorobenzoyl)-4-piperidinyl]morpholine oxalate. One area of interest is the role of dopamine in various neurological disorders, and this compound could be used to further study this relationship. Additionally, there may be other potential applications for this compound in fields such as drug discovery and development. Further research is needed to fully understand the potential of this compound and its applications in various fields of research.

Synthesis Methods

The synthesis of 4-[1-(3-fluorobenzoyl)-4-piperidinyl]morpholine oxalate involves the reaction of morpholine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with piperidine to yield the final product. This method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-[1-(3-fluorobenzoyl)-4-piperidinyl]morpholine oxalate has been used in various scientific research studies due to its unique properties. It has been found to be a potent inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This property makes it a useful tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

(3-fluorophenyl)-(4-morpholin-4-ylpiperidin-1-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2.C2H2O4/c17-14-3-1-2-13(12-14)16(20)19-6-4-15(5-7-19)18-8-10-21-11-9-18;3-1(4)2(5)6/h1-3,12,15H,4-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACCXSFXHHUJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)C(=O)C3=CC(=CC=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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